

A Technical Guide to the Historical Applications of Picrate Salts in Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Picrate*

Cat. No.: *B076445*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical applications of **picrate** salts, compounds derived from the highly nitrated and acidic phenol, picric acid (2,4,6-trinitrophenol). For much of the late 19th and early 20th centuries, these vibrant yellow crystalline substances were pivotal in a range of chemical disciplines. Before the advent of modern spectroscopic techniques, **picrates** were indispensable tools for the identification and quantification of organic compounds. This document provides a comprehensive overview of their synthesis, quantitative properties, and the experimental protocols that were foundational in analytical and organic chemistry.

Analytical Chemistry: Identification and Quantification

The primary role of **picrate** salts in the historical chemical laboratory was in the analysis of organic compounds. Their ability to form stable, crystalline derivatives with sharp melting points made them invaluable for identification, while their colorimetric reactions formed the basis of early quantitative assays.

Qualitative Analysis: Characterization of Organic Bases

The formation of crystalline derivatives was a cornerstone of organic compound identification. [1] Picric acid's strong acidic nature allows it to readily form stable, crystalline salts with a wide range of organic bases, particularly alkaloids and aromatic amines.[1][2] These **picrate** derivatives often possess sharp, well-defined melting points, which could be compared against

known values to confirm the identity of an unknown substance. This technique was crucial for the characterization of newly isolated natural products and synthetic compounds.

Data Presentation: Melting Points of **Picrate** Derivatives

The following table summarizes the melting points of **picrate** derivatives for a variety of organic bases, as historically reported. This data was essential for the identification of these compounds in the absence of modern spectroscopic methods.

Organic Base	Melting Point of Picrate Derivative (°C)
Pyridine	164[1]
α-Picoline	169[1]
β-Picoline	170[1]
γ-Picoline	168[1]
Quinoline	202[1]
Piperidine	151[1]
Aniline	184
Benzylamine	199
2,4-Dimethylaniline	198
2,5-Dimethylaniline	209
Cytisine	286-287
Rhombifoline	226

Quantitative Analysis

Beyond qualitative identification, **picrate** salts were instrumental in several important quantitative analytical methods.

The most notable example of the quantitative application of **picrates** is the Jaffe reaction, first described by Max Jaffe in 1886.[1][3] This colorimetric method was the standard for

determining creatinine levels in biological fluids like blood and urine for over a century.[1][3] In an alkaline solution, creatinine reacts with picric acid to form a reddish-orange colored complex, the intensity of which is proportional to the creatinine concentration.[1][3] Despite known interferences from other substances such as glucose, proteins, and certain drugs, the Jaffe reaction's simplicity and low cost made it a mainstay in clinical chemistry.[3]

Another significant analytical application was the Guignard test for the detection of cyanogenic glycosides in plants. This qualitative and semi-quantitative test utilizes paper impregnated with sodium **picrate**. In the presence of hydrogen cyanide gas, which is released from the plant material, the paper changes color from yellow to various shades of orange and red.[1] The intensity of the color change provided a semi-quantitative estimation of the amount of cyanide present.

Other Historical Applications

While their role in analytical chemistry was profound, **picrate** salts also found application in various other fields.

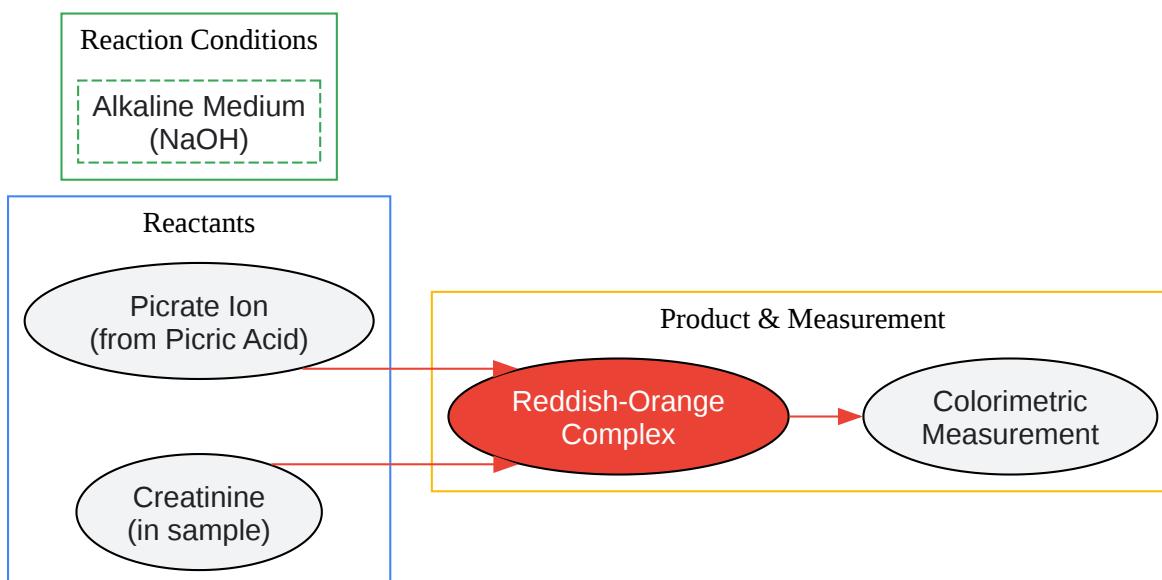
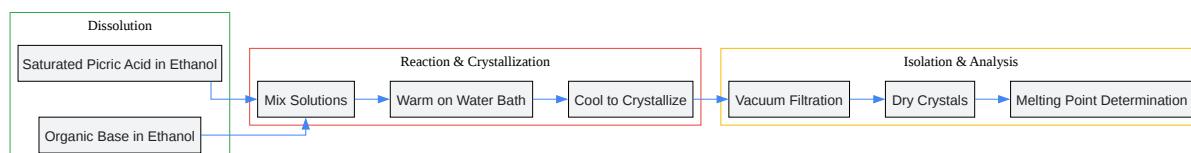
- Explosives: Picric acid and its salts, such as ammonium **picrate** (Dunnite), were powerful military explosives in the late 19th and early 20th centuries.[1][2] However, the tendency of picric acid to form highly sensitive and unstable metal **picrates** when in contact with metal casings was a significant safety concern.[1][2]
- Dyes and Stains: The intense yellow color of picric acid and its salts led to their early use as dyes for silk and wool.[1][2] Picric acid was, in fact, one of the first synthetic dyes, prepared in 1771.[1] It also found a lasting role as a biological stain in histology.[1]
- Medicine: Picric acid was used as an antiseptic and for the treatment of burns, though this practice has been largely discontinued due to its toxicity.[1]
- Metallurgy: A solution of picric acid in alcohol, known as "picral," was used as an etchant to reveal the microstructure of steel for metallographic analysis.[1][4]

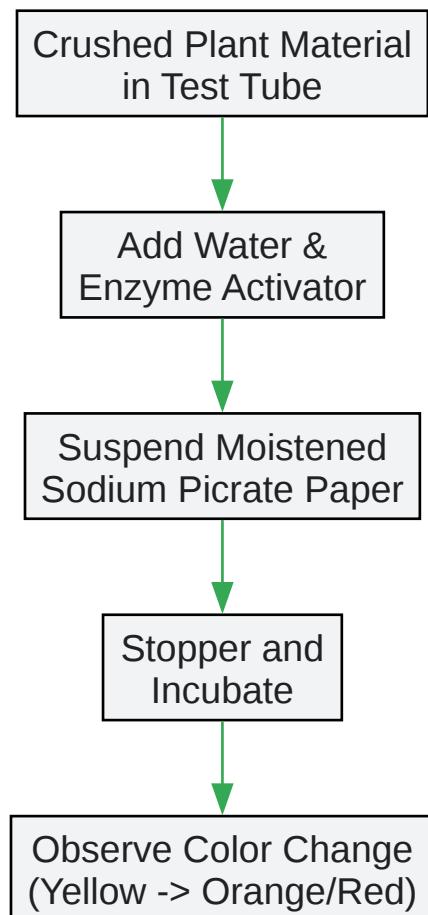
Experimental Protocols

The following sections provide detailed methodologies for key historical experiments involving **picrate** salts.

Preparation of a Picrate Derivative of an Organic Base

This protocol outlines the general procedure for preparing a **picrate** derivative of an unknown organic base for identification by melting point determination.



Materials:


- Unknown organic base
- Picric acid
- Absolute ethanol
- Test tubes
- Water bath
- Filtration apparatus (e.g., Büchner funnel and flask)
- Melting point apparatus

Procedure:

- Dissolve approximately 0.2 g of the unknown organic base in 5 mL of absolute ethanol in a test tube.
- In a separate test tube, prepare a saturated solution of picric acid in absolute ethanol.
- Add the saturated picric acid solution dropwise to the solution of the organic base until a precipitate begins to form or the solution becomes distinctly yellow.
- Gently warm the mixture in a water bath for a few minutes to ensure the reaction is complete.
- Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the **picrate** derivative.
- Collect the crystalline product by vacuum filtration and wash it with a small amount of cold ethanol.

- Dry the crystals thoroughly.
- Determine the melting point of the dried **picrate** derivative and compare it to literature values for known **picrates** to identify the original organic base.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Jaffe reaction - Wikipedia [en.wikipedia.org]
- 4. macmillanlearning.com [macmillanlearning.com]
- To cite this document: BenchChem. [A Technical Guide to the Historical Applications of Picrate Salts in Chemistry]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b076445#historical-applications-of-picrate-salts-in-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com